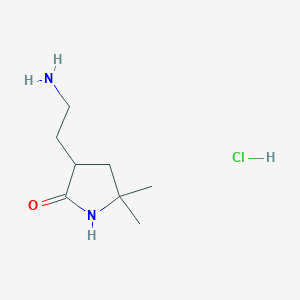![molecular formula C15H12ClF3N2O2 B2954732 6-(2,4,5-trifluoro-3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride CAS No. 2320724-89-6](/img/structure/B2954732.png)
6-(2,4,5-trifluoro-3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,4,5-trifluoro-3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4,5-trifluoro-3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride typically involves multiple steps. One common method starts with the reaction of 2,4,5-trifluoro-3-methoxybenzoyl chloride with a pyrrolo[3,4-b]pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(2,4,5-trifluoro-3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
6-(2,4,5-trifluoro-3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,4,5-trifluoro-3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-trifluoro-3-methoxybenzoyl chloride
- 2,4,5-trifluoro-3-methoxybenzoyl bromide
- 2,4,5-trifluoro-3-methoxybenzoyl fluoride
Uniqueness
6-(2,4,5-trifluoro-3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride is unique due to its specific trifluoromethoxy substitution pattern and its pyrrolo[3,4-b]pyridine core. This combination imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2.ClH/c1-22-14-12(17)9(5-10(16)13(14)18)15(21)20-6-8-3-2-4-19-11(8)7-20;/h2-5H,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULATVJECOGIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2CC3=C(C2)N=CC=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,6-diethyl 2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2954650.png)
![Methyl 5-[(but-2-ynoylamino)methyl]-2-methoxybenzoate](/img/structure/B2954651.png)






![butyl 4-[1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-amido]benzoate](/img/structure/B2954662.png)





